2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid
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Overview
Description
“2-((2-((tert-Butoxycarbonyl)amino)ethyl)thio)acetic acid” is a chemical compound with a molecular formula of C9H17NO5 . It is also known as Boc-AETSA. The compound has a molecular weight of 219.23 g/mol .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = but-oxy-carbon-yl) . Another method involves the use of protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid . The InChI is 1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) .Chemical Reactions Analysis
The title compound was prepared by the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = but-oxy-carbon-yl) . In the crystal, molecules are linked by weak intermolecular N-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.23 g/mol . The density is 1.042 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
The compound plays a role in the synthesis and characterization of novel compounds. It's used in the creation of thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications. These derivatives exhibit characteristics like good thermal stability and potential for use in photoelectronic devices due to their structural and optical properties, as indicated by methods like LCMS, powder XRD, and photoluminescence spectrum (Shafi, Rajesh, & Senthilkumar, 2021).
Pharmaceutical Synthesis
The compound is instrumental in pharmaceutical synthesis. For instance, it's used in the formation of acetic acid benzothiazolyl thioester under optimal conditions, showcasing its relevance in synthesizing complex molecular structures (Yu-huan, 2009).
Analytical Chemistry
In analytical chemistry, it’s utilized for the quantitative cleavage of N-blocked amino acids and peptides. This process aids in the accurate determination of the tert-butyloxycarbonyl derivative, highlighting its significance in precise analytical procedures (Ehrlich-Rogozinski, 1974).
Polymer Synthesis
The tert-butoxycarbonyl moiety is key in the synthesis and polymerization of amino acid-derived acetylene monomers. This leads to the creation of polymers with notable specific rotations and helical conformations, which can be critical for various industrial applications (Gao, Sanda, & Masuda, 2003).
Catalyst in Chemical Reactions
It's also used as a catalyst in chemical reactions, such as the N-tert-butoxycarbonylation of amines. This process emphasizes the compound's role in enhancing reaction efficiency and selectivity, especially in environmentally benign processes (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of modified macromolecular scaffolds, which suggests that it may interact with a variety of biological targets depending on the specific scaffold and drug delivery system .
Mode of Action
Given its structure and use in drug delivery systems, it can be inferred that it may act as a linker or spacer molecule, facilitating the attachment of active pharmaceutical ingredients to macromolecular scaffolds .
Pharmacokinetics
As a component of drug delivery systems, it is likely to influence the pharmacokinetics of the attached active pharmaceutical ingredients, potentially enhancing their bioavailability and distribution within the body .
Result of Action
As a component of drug delivery systems, it likely contributes to the effective delivery of active pharmaceutical ingredients to their target sites, thereby facilitating their therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other biological molecules can affect its stability and interactions with other molecules. As part of a drug delivery system, it may also be influenced by the physiological environment, including blood flow, tissue permeability, and cellular uptake mechanisms .
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-4-5-15-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHMMUWUSSAZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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